Glycidyl vinyloxyethyl ether
Overview
Description
Glycidyl vinyloxyethyl ether is an organic compound with the molecular formula C₇H₁₂O₃. It is characterized by the presence of both an epoxy group and a vinyl ether group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form cross-linked polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl vinyloxyethyl ether can be synthesized through the reaction of glycidol with vinyl ether in the presence of a suitable catalyst. The reaction typically involves the following steps:
Epoxidation: Glycidol is reacted with an epoxidizing agent to form the glycidyl group.
Vinylation: The glycidyl compound is then reacted with vinyl ether under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is typically carried out in a continuous flow system to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Glycidyl vinyloxyethyl ether undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The vinyl ether group can be reduced to form saturated ethers.
Substitution: Both the epoxy and vinyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products Formed:
Oxidation: Formation of diols and hydroxy ethers.
Reduction: Formation of saturated ethers.
Substitution: Formation of substituted ethers and alcohols.
Scientific Research Applications
Glycidyl vinyloxyethyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and biocompatible materials.
Industry: Applied in the production of coatings, adhesives, and sealants with improved performance characteristics.
Mechanism of Action
The mechanism of action of glycidyl vinyloxyethyl ether involves the reactivity of its epoxy and vinyl ether groups. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The vinyl ether group can participate in polymerization reactions, forming cross-linked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
1-Ethoxyethyl glycidyl ether: Similar in structure but with an ethoxy group instead of a vinyloxy group.
2-(2-Vinyloxyethoxy)ethyl glycidyl ether: Contains an additional ethoxy group, providing different reactivity and properties.
Uniqueness: Glycidyl vinyloxyethyl ether is unique due to its combination of an epoxy group and a vinyl ether group, which allows for a wide range of chemical reactions and applications. Its ability to form cross-linked polymers and functionalized products makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-ethenoxyethoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-8-3-4-9-5-7-6-10-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIBRUWYLWNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937426 | |
Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-19-7 | |
Record name | 2-[[2-(Ethenyloxy)ethoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16801-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-(2,3-epoxypropoxy)-2-(vinyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016801197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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